Amylmetacresol

概要

説明

ストレップシル、セパコール、ゴルピル、コフシル、ロルセプトなどののど飴によく含まれています . この化合物は、抗菌作用と抗ウイルス作用が知られており、のどの痛みや軽度の口内感染の症状を緩和するのに効果的です .

2. 製法

合成経路と反応条件: アミルメタクレゾールは、炭酸カリウムなどの塩基の存在下、m-クレゾールをペンチルブロミドでアルキル化することにより合成されます。 反応は通常、アセトンまたはエタノールなどの有機溶媒中で還流条件下で行われます .

工業的製造方法: 工業的には、アミルメタクレゾールの合成は、同様のアルキル化反応をより大規模に行います。 このプロセスには、蒸留や結晶化などの精製工程が含まれており、化合物の純度と品質を確保しています .

3. 化学反応の分析

反応の種類: アミルメタクレゾールは、次のようなさまざまな化学反応を起こします。

酸化: カルボン酸を形成するために酸化することができます。

還元: アルコールを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: カルボン酸の生成。

還元: アルコールの生成。

4. 科学研究への応用

アミルメタクレゾールは、科学研究で幅広く応用されています。

化学: フェノール反応とそのメカニズムを研究するためのモデル化合物として使用されています。

生物学: 特に咽頭炎に関与する咽頭菌に対する抗菌作用と抗ウイルス作用について研究されています.

医学: のど飴の処方に使用され、のどの痛みや軽度の口内感染の症状を緩和します.

産業: 消毒剤や鎮痛剤の製造に使用されています.

準備方法

Synthetic Routes and Reaction Conditions: Amylmetacresol is synthesized through the alkylation of m-cresol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process includes purification steps such as distillation and crystallization to ensure the compound’s purity and quality .

化学反応の分析

Metabolic Reactions

Amylmetacresol undergoes phase I and II metabolism in vivo:

-

Oxidation : The pentyl side chain is oxidatively metabolized to a carboxylic acid derivative via hepatic enzymes .

-

Glucuronidation : The phenolic hydroxyl group forms a glucuronide conjugate, enhancing water solubility for renal excretion .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Primary metabolite | Carboxylic acid derivative | |

| Elimination half-life | Rapid (via renal excretion) |

Thermal Decomposition

While stable under standard conditions, this compound decomposes when exposed to extreme heat:

-

Products : Toxic gases (unspecified) may form during combustion .

-

Stability : No hazardous reactions occur at temperatures below its boiling point (139°C at 15 mmHg) .

Reactivity with Biological Targets

This compound interacts with microbial and host components through multiple mechanisms:

Antiviral Activity

-

Mechanism : Denatures viral surface proteins and disrupts lipid membranes, reducing infectivity .

-

Efficacy : Shown against parainfluenza virus (2.92 log₁₀ reduction at 10 min) and cytomegalovirus .

| Virus Targeted | Contact Time | Log Reduction | Source |

|---|---|---|---|

| Parainfluenza virus | 10 min | 2.92 | |

| Cytomegalovirus | 10 min | Significant* |

*Exact values not quantified in available data.

Local Anesthetic Action

pH-Dependent Stability

This compound’s reactivity varies with pH, particularly in formulated lozenges:

-

Optimal Activity : Demonstrated at acidic pH (2.2–3.7), enhancing virucidal effects .

-

Degradation : Discoloration (yellow to brown/pink) occurs over time, suggesting oxidative degradation .

| Formulation pH | Observed Effect | Source |

|---|---|---|

| 2.2–3.7 | Maximal antiviral efficiency | |

| >5.0 | Reduced efficacy |

Synthetic and Industrial Reactions

-

Synthesis : Produced via a two-step reaction involving m-cresol and pentyl derivatives .

-

Storage : Requires inert atmospheres to minimize oxidation .

Environmental Reactivity

科学的研究の応用

Antiseptic and Analgesic Properties

Amylmetacresol exhibits significant antibacterial and antiviral activities, making it effective in treating infections in the oral cavity and throat. In clinical studies, lozenges containing this compound have been shown to provide symptomatic relief for patients suffering from acute sore throats due to upper respiratory tract infections.

Efficacy in Sore Throat Treatment

- A systematic review indicated that lozenges containing this compound and 2,4-Dichlorobenzyl alcohol significantly reduced pain intensity compared to placebo. The standard mean difference in pain intensity was reported as -0.6 on an 11-point scale, indicating a substantial analgesic effect .

- Another study highlighted that this compound lozenges demonstrated rapid onset of action, providing relief within minutes .

Clinical Studies and Findings

Several clinical studies have assessed the effectiveness of this compound in various formulations:

Antimicrobial Spectrum

This compound has demonstrated efficacy against a wide range of pathogens commonly associated with throat infections:

- Bacterial Pathogens : Effective against Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus.

- Viral Pathogens : Exhibits virucidal activity against enveloped viruses such as influenza A and certain coronaviruses; however, it is less effective against non-enveloped viruses like rhinoviruses .

Safety Profile

The safety profile of this compound is generally favorable:

作用機序

アミルメタクレゾールは、複数のメカニズムを通じてその効果を発揮します。

抗菌作用と抗ウイルス作用: 細菌やウイルスの細胞膜を破壊し、不活性化します.

ナトリウムチャネル遮断: 局所麻酔薬と同様の方法でナトリウムチャネルを遮断し、鎮痛効果をもたらします.

タンパク質変性: ウイルスの外部タンパク質スパイクを変性させ、宿主細胞への結合と侵入を防ぎます.

6. 類似の化合物との比較

アミルメタクレゾールは、しばしば次のような他の消毒剤と比較されます。

2,4-ジクロロベンジルアルコール: いずれも消毒作用のためにのど飴に使用されていますが、アミルメタクレゾールの方が作用スペクトルが広い.

ヘキシルレゾルシノール: 消毒作用は似ていますが、化学構造と具体的な用途が異なります.

セチルピリジニウムクロリド: マウスウォッシュやのど飴に使用される別の消毒剤ですが、作用機序が異なります.

独自性: アミルメタクレゾールは、抗菌作用、抗ウイルス作用、局所麻酔作用という独自の組み合わせを持ち、のどの痛みや軽度の口内感染の治療に特に効果的です .

類似の化合物のリスト:

- 2,4-ジクロロベンジルアルコール

- ヘキシルレゾルシノール

- セチルピリジニウムクロリド

- デクアリニウム

類似化合物との比較

- 2,4-Dichlorobenzyl Alcohol

- Hexylresorcinol

- Cetylpyridinium Chloride

- Dequalinium

生物活性

Amylmetacresol (AMC) is a compound primarily recognized for its antiseptic properties, particularly in throat lozenges. Its biological activity encompasses antibacterial and antiviral effects, making it a significant agent in treating infections of the mouth and throat. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The exact mechanism of action of this compound is not fully understood; however, several hypotheses exist regarding its effectiveness:

- Antibacterial Activity : AMC exhibits bactericidal properties against a variety of bacteria. It acts by disrupting bacterial cell membranes and inhibiting their growth.

- Antiviral Activity : Studies suggest that AMC may denature viral proteins or alter the structure of viral membranes, impacting the virus's ability to infect host cells. Specifically, it has shown activity against enveloped viruses such as Respiratory Syncytial Virus (RSV) and Influenza A .

Throat Lozenges

This compound is commonly combined with 2,4-dichlorobenzyl alcohol (DCBA) in throat lozenges. A systematic review highlighted the effectiveness of AMC/DCBA lozenges in relieving sore throat symptoms caused by upper respiratory tract infections (URTIs). The review included various clinical trials and reported the following findings:

- Pain Relief : Patients using AMC/DCBA lozenges experienced a significant reduction in pain intensity compared to those using placebo lozenges. The standardized mean difference in pain intensity was -0.6 on an 11-point scale .

- Bactericidal Effect : In vitro studies demonstrated that AMC/DCBA lozenges achieved over 99.9% reduction in colony-forming units (CFUs) against tested bacterial species within minutes of exposure .

Data Table: Bactericidal Activity of this compound

| Bacterial Species | Reduction in CFU/mL after 1 Minute | Reduction in CFU/mL after 5 Minutes | Reduction in CFU/mL after 10 Minutes |

|---|---|---|---|

| Streptococcus pyogenes | >99.9% | - | - |

| Haemophilus influenzae | >99.9% | - | - |

| Actinomyces haemolyticum | >99.9% | - | - |

| Streptococcus dysgalactiae | - | >99.9% | - |

| Staphylococcus aureus | - | - | >99.9% |

Case Studies

- Effectiveness Against Viral Infections : A study investigated the virucidal effects of AMC/DCBA against various enveloped viruses, including SARS-CoV and Cytomegalovirus (CMV). Results indicated that these lozenges could significantly reduce viral load, suggesting potential use in managing viral infections .

- Clinical Trial on Sore Throat Relief : A randomized controlled trial assessed the efficacy of AMC/DCBA lozenges in adults diagnosed with acute sore throat. The findings supported their use as an effective treatment option, providing both analgesic and antiseptic benefits .

特性

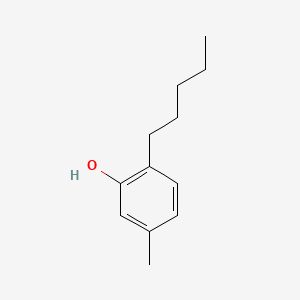

IUPAC Name |

5-methyl-2-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGWFZQGEQJZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046791 | |

| Record name | Amylmetacresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

not soluble | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner. | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1300-94-3 | |

| Record name | Amylmetacresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylmetacresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylmetacresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-pentyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLMETACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。